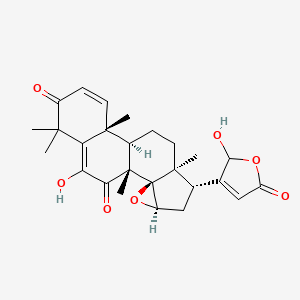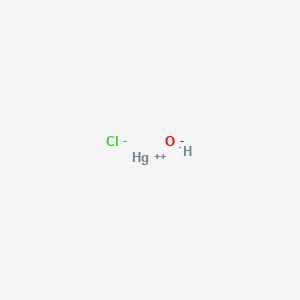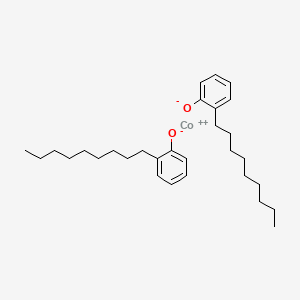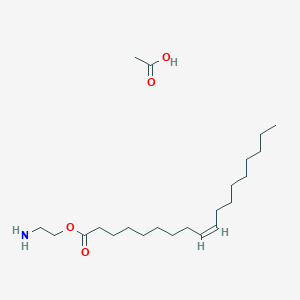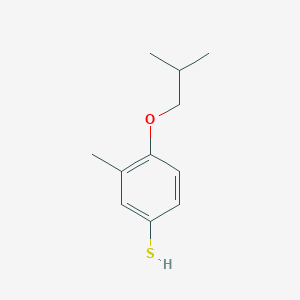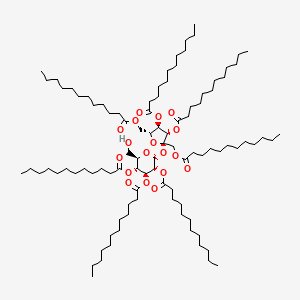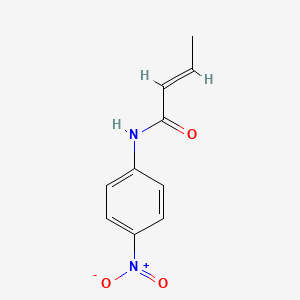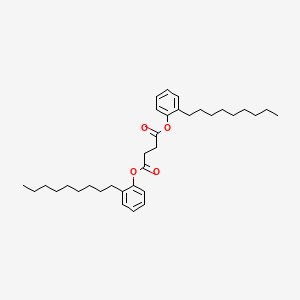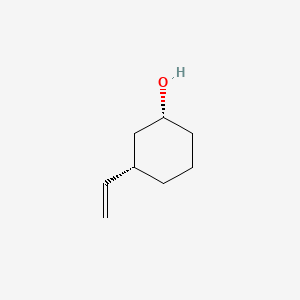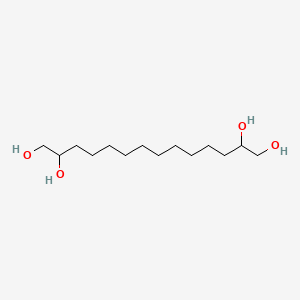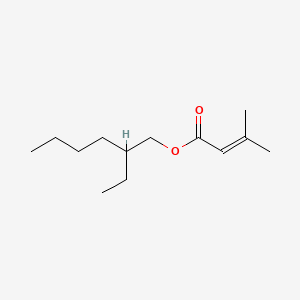![molecular formula C9H14Cl2N2O2 B12643392 ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate CAS No. 24410-89-7](/img/structure/B12643392.png)
ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is a compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes ethyl and bis[(Z)-3-chloroprop-2-enyl]amino groups attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate typically involves the reaction of ethyl carbamate with bis[(Z)-3-chloroprop-2-enyl]amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal or biological applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar ester functionality.
Bis[(Z)-3-chloroprop-2-enyl]amine: Shares the bis[(Z)-3-chloroprop-2-enyl]amino group.
Other carbamates: Compounds like methyl carbamate and phenyl carbamate have similar structural features.
Uniqueness
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
24410-89-7 |
|---|---|
Molecular Formula |
C9H14Cl2N2O2 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate |
InChI |
InChI=1S/C9H14Cl2N2O2/c1-2-15-9(14)12-13(7-3-5-10)8-4-6-11/h3-6H,2,7-8H2,1H3,(H,12,14)/b5-3-,6-4- |
InChI Key |
LHKUBUXTEPQWEM-GLIMQPGKSA-N |
Isomeric SMILES |
CCOC(=O)NN(C/C=C\Cl)C/C=C\Cl |
Canonical SMILES |
CCOC(=O)NN(CC=CCl)CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


